molecular formula C22H17FN2O B12482438 N-(diphenylmethyl)-5-fluoro-1H-indole-2-carboxamide

N-(diphenylmethyl)-5-fluoro-1H-indole-2-carboxamide

Cat. No.: B12482438
M. Wt: 344.4 g/mol
InChI Key: SEQMSEZZEOWCKL-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-5-fluoro-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom of the indole ring, a fluorine atom at the 5-position of the indole ring, and a carboxamide group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-5-fluoro-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5-position of the indole ring through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a nucleophilic substitution reaction using diphenylmethyl chloride and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-5-fluoro-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(diphenylmethyl)-5-fluoro-1H-indole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and to develop new chemical probes.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-5-fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-(diphenylmethyl)-5-fluoro-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    N-(diphenylmethyl)-1H-indole-2-carboxamide: Lacks the fluorine atom at the 5-position, which may affect its biological activity and chemical reactivity.

    5-fluoro-1H-indole-2-carboxamide: Lacks the diphenylmethyl group, which may influence its binding affinity and selectivity for molecular targets.

    N-(diphenylmethyl)-5-chloro-1H-indole-2-carboxamide: Contains a chlorine atom instead of a fluorine atom, which may alter its physicochemical properties and biological effects.

The uniqueness of this compound lies in the combination of the diphenylmethyl group, fluorine atom, and carboxamide group, which together contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H17FN2O

Molecular Weight

344.4 g/mol

IUPAC Name

N-benzhydryl-5-fluoro-1H-indole-2-carboxamide

InChI

InChI=1S/C22H17FN2O/c23-18-11-12-19-17(13-18)14-20(24-19)22(26)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21,24H,(H,25,26)

InChI Key

SEQMSEZZEOWCKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)F

Origin of Product

United States

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